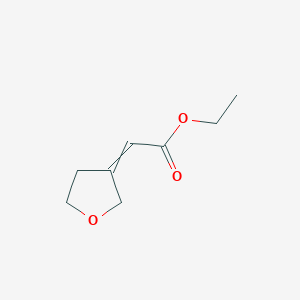

Ethyl 2-(oxolan-3-ylidene)acetate

Description

BenchChem offers high-quality Ethyl 2-(oxolan-3-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(oxolan-3-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 2-(oxolan-3-ylidene)acetate |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3 |

InChI Key |

HSQDLACMABTYTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CCOC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 2-(oxolan-3-ylidene)acetate Scaffolds

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel molecular scaffolds with significant therapeutic potential. This technical guide delves into the largely unexplored chemical space of Ethyl 2-(oxolan-3-ylidene)acetate. While direct biological data for this specific scaffold is not extensively documented, a comprehensive analysis of its constituent moieties—the saturated oxolane ring and the α,β-unsaturated ester—provides a strong rationale for its potential as a source of new bioactive agents. This document will provide a hypothesis-driven exploration of its potential biological activities, propose a viable synthetic strategy, and detail a rigorous experimental workflow for the validation of these hypotheses. The primary audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics.

Introduction: The Rationale for Investigating Ethyl 2-(oxolan-3-ylidene)acetate

The imperative in modern drug discovery is the identification of novel chemical entities that exhibit high efficacy and selectivity with minimal off-target effects. The strategic combination of well-characterized pharmacophores is a time-honored approach to achieving this. The scaffold of Ethyl 2-(oxolan-3-ylidene)acetate presents an intriguing amalgamation of two such pharmacologically relevant groups: the oxolane (tetrahydrofuran) ring and an α,β-unsaturated ester.

Saturated oxygen-containing heterocycles, such as the oxolane ring, are prevalent in a vast number of natural products and clinically approved drugs.[1][2][3] Their inclusion in molecular design can favorably modulate physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions.[1][2]

Concurrently, the α,β-unsaturated ester moiety is a well-known Michael acceptor, capable of covalent interactions with nucleophilic residues (such as cysteine) in biological macromolecules. This reactivity is the basis for the mechanism of action of numerous approved drugs and investigational agents. The electrophilicity of this group can be finely tuned by substituent effects, allowing for a balance between reactivity and selectivity.[4][5]

Therefore, the Ethyl 2-(oxolan-3-ylidene)acetate scaffold represents a compelling starting point for a drug discovery campaign, with the potential for its derivatives to exhibit a range of biological activities.

Proposed Synthesis of Ethyl 2-(oxolan-3-ylidene)acetate

While specific literature on the synthesis of Ethyl 2-(oxolan-3-ylidene)acetate is sparse, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A Horner-Wadsworth-Emmons reaction is a highly effective and stereoselective method for the formation of α,β-unsaturated esters from ketones.

A potential synthetic pathway is outlined below:

Caption: Proposed Horner-Wadsworth-Emmons synthesis of Ethyl 2-(oxolan-3-ylidene)acetate.

Experimental Protocol:

-

Preparation of the Ylide: To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Condensation Reaction: A solution of oxolan-3-one in the same solvent is then added dropwise to the ylide solution at 0°C.

-

Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Ethyl 2-(oxolan-3-ylidene)acetate.

Hypothesized Biological Activities and Validation Workflow

Based on the structural features of the Ethyl 2-(oxolan-3-ylidene)acetate scaffold, several potential biological activities can be hypothesized. A systematic and tiered approach to screening is recommended to efficiently evaluate these possibilities.

Caption: A tiered experimental workflow for evaluating the biological potential of Ethyl 2-(oxolan-3-ylidene)acetate derivatives.

Potential Cytotoxic (Anticancer) Activity

Hypothesis: The α,β-unsaturated ester moiety can act as a Michael acceptor, potentially alkylating nucleophilic residues in key proteins involved in cancer cell proliferation and survival.

Experimental Validation:

-

Primary Screening: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity should be used.[6]

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Alamar Blue assay can be employed to determine the concentration-dependent cytotoxic effects of the compound.[6][7]

Table 1: Example Data Layout for Primary Cytotoxicity Screening

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Ethyl 2-(oxolan-3-ylidene)acetate | MCF-7 | ||

| Ethyl 2-(oxolan-3-ylidene)acetate | HCT-116 | ||

| Ethyl 2-(oxolan-3-ylidene)acetate | A549 | ||

| Ethyl 2-(oxolan-3-ylidene)acetate | HEK293 | ||

| Doxorubicin (Control) | MCF-7 | ||

| Doxorubicin (Control) | HCT-116 | ||

| Doxorubicin (Control) | A549 | ||

| Doxorubicin (Control) | HEK293 |

IC50: The concentration of the compound that inhibits cell growth by 50%. SI: The ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line.

Potential Anti-inflammatory Activity

Hypothesis: The scaffold may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) or lipoxygenase (LOX), potentially through covalent modification or competitive binding.

Experimental Validation:

-

Primary Screening: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for in vitro inflammation studies.

-

Assays:

-

Nitric Oxide (NO) Production: The Griess assay can be used to measure the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Prostaglandin E2 (PGE2) Production: An enzyme-linked immunosorbent assay (ELISA) can quantify the levels of PGE2, a key product of the COX-2 pathway.[8]

-

Cytokine Production: ELISAs can also be used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Potential Antimicrobial Activity

Hypothesis: The electrophilic nature of the α,β-unsaturated ester could lead to the inactivation of essential microbial enzymes or disruption of cell wall integrity.

Experimental Validation:

-

Primary Screening: A panel of clinically relevant bacterial and fungal strains should be used, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal species (e.g., Candida albicans).

-

Assay: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the compound against the selected microorganisms.[9]

Detailed Experimental Protocols

MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Ethyl 2-(oxolan-3-ylidene)acetate (and a positive control, e.g., doxorubicin) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Griess Assay for Nitric Oxide Production

-

Cell Culture and Stimulation: Plate RAW 264.7 cells and treat with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Incubation: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The Ethyl 2-(oxolan-3-ylidene)acetate scaffold, while currently underrepresented in the scientific literature, holds considerable promise as a template for the design of novel therapeutic agents. Its synthesis is readily achievable through established chemical transformations, and the outlined experimental workflows provide a clear and robust strategy for the systematic evaluation of its potential cytotoxic, anti-inflammatory, and antimicrobial properties. The insights gained from these initial studies will be instrumental in guiding future structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of this promising new class of compounds.

References

-

A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. [Link]

-

Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Semantic Scholar. [Link]

-

Rapid Screening of Antimicrobial Synthetic Peptides. PMC. [Link]

-

Cytotoxicity Assays. Life Science Applications. [Link]

-

Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

-

Primary screening for antibacterial activity of synthetic compounds... ResearchGate. [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. FAO AGRIS. [Link]

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC. [Link]

-

Research into New Molecules with Anti-Inflammatory Activity. MDPI. [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. ResearchGate. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. [Link]

-

An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. PubMed. [Link]

-

An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. MDPI. [Link]

-

Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. [Link]

-

An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Semantic Scholar. [Link]

-

ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate. ChemSynthesis. [Link]

-

Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. PubMed. [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. ijrpsonline.com. [Link]

-

Synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)-2-carboxyacetate. PrepChem.com. [Link]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC. [Link]

- Preparation method of ethyl 2-oxocyclopentylacetate.

Sources

- 1. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research into New Molecules with Anti-Inflammatory Activity | MDPI [mdpi.com]

- 9. Rapid Screening of Antimicrobial Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Tetrahydrofuran-3-ylidene Acetate Scaffold

An In-depth Technical Guide to the Synthetic Pathways of Tetrahydrofuran-3-ylidene Acetates

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran ring is a privileged scaffold found in a vast array of natural products and biologically active molecules, including lignans, polyether ionophores, and the extensive family of annonaceous acetogenins, which exhibit a wide range of activities such as antitumor, antimalarial, and antimicrobial properties. Specifically, the tetrahydrofuran-3-ylidene acetate moiety, which features an exocyclic double bond at the 3-position of the tetrahydrofuran ring, presents a unique structural motif. This functional group can serve as a key intermediate for further chemical transformations or contribute directly to the biological profile of a molecule.

The synthesis of exocyclic alkenes on saturated heterocyclic systems, such as the tetrahydrofuran-3-ylidene acetate core, poses distinct challenges. Control over the regioselectivity and stereochemistry of the double bond is paramount, and traditional elimination reactions often yield mixtures of isomers. Consequently, the development of robust and stereoselective synthetic methodologies is crucial for accessing these valuable compounds. This guide provides a comprehensive overview of the primary synthetic strategies for constructing tetrahydrofuran-3-ylidene acetates, with a focus on the underlying mechanisms, experimental considerations, and the rationale behind these advanced chemical transformations.

Palladium-Catalyzed Cyclization of γ-Allenols: A Convergent and Versatile Approach

One of the most powerful strategies for the synthesis of functionalized tetrahydrofurans, including those with exocyclic double bonds, is the transition-metal-catalyzed cyclization of allenols. Palladium catalysts, in particular, have proven to be exceptionally effective in mediating the cyclization of γ-allenols to form tetrahydrofuran-3-ylidene structures through a domino carbopalladation/alkoxylation process.

Mechanism and Rationale

The reaction is initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, generating an organopalladium(II) intermediate. This species then undergoes carbopalladation across the allene moiety of the γ-allenol. The regioselectivity of this step is critical and is influenced by steric and electronic factors of both the allene and the organopalladium species. Subsequent intramolecular alkoxylation by the tethered hydroxyl group leads to the formation of the tetrahydrofuran ring and a π-allyl palladium complex. Finally, a β-hydride elimination step regenerates the Pd(0) catalyst and furnishes the desired tetrahydrofuran-3-ylidene acetate product. The choice of ligands for the palladium catalyst is crucial for modulating its reactivity and stability.

Technical Monograph: Nomenclature, Structural Dynamics, and Synthetic Utility of Ethyl 2-(oxolan-3-ylidene)acetate

This technical guide provides an in-depth analysis of Ethyl 2-(oxolan-3-ylidene)acetate , a specialized heterocyclic building block used in medicinal chemistry and organic synthesis.

Introduction & Chemical Identity

Ethyl 2-(oxolan-3-ylidene)acetate is an

Nomenclature Breakdown

The IUPAC name is derived from the Hantzsch-Widman system and functional class nomenclature:

-

Ethyl: Denotes the ethyl ester group (

). -

Acetate: The parent acid chain (ethanoate), where C1 is the carbonyl and C2 is the

-carbon. -

2-(...): Indicates the substituent is attached to the C2 position of the acetate.

-

Oxolan-3-ylidene: Specifies the substituent. "Oxolane" is the systematic name for the 5-membered saturated oxygen heterocycle (tetrahydrofuran). "3-ylidene" indicates a double bond connection (

) originating from the C3 position of the ring.

Synonyms and Identifiers

| Type | Identifier / Name |

| Systematic Name | Ethyl (tetrahydrofuran-3-ylidene)acetate |

| Alternative Name | Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate |

| Alternative Name | (Tetrahydrofuran-3-ylidene)acetic acid ethyl ester |

| Common Name | 3-(Carboethoxymethylene)tetrahydrofuran |

| SMILES | CCOC(=O)C=C1COCC1 |

| Molecular Formula | |

| Molecular Weight | 156.18 g/mol |

Structural Analysis & Stereochemistry

The molecule exhibits geometric isomerism due to the exocyclic double bond. The steric environment of the tetrahydrofuran ring influences the stability and ratio of the E (entgegen) and Z (zusammen) isomers.

E/Z Isomerism

-

E-Isomer: The ester group is trans to the ring oxygen (or the bulkier side of the ring, depending on priority rules). In HWE reactions, the E-isomer is typically thermodynamically favored due to minimized steric repulsion between the ester carbonyl and the ring methylene groups.

-

Z-Isomer: The ester group is cis to the ring oxygen.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the relationship between the reactants and the isomeric products.

Caption: Synthetic pathway via Horner-Wadsworth-Emmons reaction yielding E/Z isomers.

Synthetic Methodologies

The most authoritative method for synthesizing Ethyl 2-(oxolan-3-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction . This protocol ensures high yields and favors the formation of the thermodynamically stable E-isomer.

Protocol: Horner-Wadsworth-Emmons Olefination

Objective: Convert 3-oxotetrahydrofuran to Ethyl 2-(oxolan-3-ylidene)acetate.

Reagents:

-

3-Oxotetrahydrofuran (CAS: 2217-08-5)

-

Base: Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under inert atmosphere (Ar or N

), suspend NaH (1.1 equiv) in anhydrous THF at 0°C. -

Deprotonation: Add triethyl phosphonoacetate (1.1 equiv) dropwise. The solution will turn clear as the phosphonate carbanion forms. Stir for 30 minutes at 0°C.

-

Addition: Add 3-oxotetrahydrofuran (1.0 equiv) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Quench with saturated aqueous NH

Cl. Extract with diethyl ether or ethyl acetate ( -

Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to separate the E and Z isomers if necessary.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the phosphonate carbanion on the ketone carbonyl, forming an oxaphosphetane intermediate. The subsequent elimination of diethyl phosphate drives the formation of the carbon-carbon double bond. The stereoselectivity is governed by the reversibility of the initial addition step and the steric bulk of the phosphonate ester groups.

Applications in Drug Discovery

Ethyl 2-(oxolan-3-ylidene)acetate is a versatile "chiron" (chiral synthon precursor) and scaffold.

Functionalization Pathways

| Reaction Type | Product Class | Application |

| Catalytic Hydrogenation | Ethyl 2-(tetrahydrofuran-3-yl)acetate | Saturated ester for library synthesis. |

| Cyclopropanation | Spiro[2.4]heptane derivatives | Rigid spirocyclic scaffolds for GPCR ligands. |

| Michael Addition | Introduction of nucleophiles at the | |

| Reduction (DIBAL-H) | Allylic Alcohols | Precursors for halogenation or coupling reactions. |

Pathway Diagram

Caption: Divergent synthetic utility of the oxolan-3-ylidene scaffold.

References

-

Wadsworth, W. S.; Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society. 83 (7): 1733–1738. Link

-

Maryanoff, B. E.; Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects". Chemical Reviews. 89 (4): 863–927. Link

-

PubChem Compound Summary. "Triethyl phosphonoacetate" (Reactant).[1] National Center for Biotechnology Information. Link

-

Organic Syntheses. "Ethyl Cyclohexylideneacetate" (Analogous Protocol). Org.[4][5] Synth. 1965, 45,[5] 44. Link

Sources

- 1. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 2. Triethyl phosphonoacetate - Enamine [enamine.net]

- 3. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl lactate - Wikipedia [en.wikipedia.org]

- 5. orgsyn.org [orgsyn.org]

The Versatile Heterocyclic Scaffold: A Technical Guide to Ethyl 2-(oxolan-3-ylidene)acetate for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(oxolan-3-ylidene)acetate, a valuable and versatile heterocyclic building block for modern medicinal chemistry. We will delve into its synthesis, elucidate its chemical reactivity, and showcase its application in the construction of complex molecular architectures, with a particular focus on the synthesis of spirocyclic systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this powerful synthetic tool.

Introduction: The Emerging Role of Saturated Heterocycles in Drug Design

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the development of molecules with enhanced three-dimensionality. Saturated heterocyclic scaffolds have garnered significant attention in this regard, as their non-planar structures can lead to improved physicochemical properties and more specific interactions with biological targets. The tetrahydrofuran (THF) moiety, in particular, is a privileged structure found in numerous natural products and pharmaceuticals. Ethyl 2-(oxolan-3-ylidene)acetate, which incorporates an exocyclic α,β-unsaturated ester on a THF core, presents a unique combination of features: the favorable properties of the saturated heterocycle and the versatile reactivity of a Michael acceptor. This guide will illuminate the potential of this building block in accelerating the discovery of novel therapeutic agents.

Synthesis of Ethyl 2-(oxolan-3-ylidene)acetate: A Reliable and Scalable Approach

The most direct and efficient method for the synthesis of Ethyl 2-(oxolan-3-ylidene)acetate is the olefination of 3-oxotetrahydrofuran. While both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are viable options, the HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[1][2]

Recommended Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of Ethyl 2-(oxolan-3-ylidene)acetate from the commercially available precursor, 3-oxotetrahydrofuran.

Reaction Scheme:

A schematic of the Horner-Wadsworth-Emmons reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Oxotetrahydrofuran | 86.09 | 5.00 g | 0.058 |

| Triethyl phosphonoacetate | 224.16 | 14.3 g | 0.064 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 2.55 g | 0.064 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated aqueous ammonium chloride | - | 100 mL | - |

| Diethyl ether | - | 200 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Step-by-Step Procedure:

-

To a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.55 g, 0.064 mol).

-

Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

-

Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (14.3 g, 0.064 mol) dropwise to the stirred suspension. Gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Add a solution of 3-oxotetrahydrofuran (5.00 g, 0.058 mol) in anhydrous THF (50 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (100 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 2-(oxolan-3-ylidene)acetate as a clear oil.

Expected Yield: 70-85%

The Reactivity Profile: A Gateway to Molecular Complexity

The synthetic utility of Ethyl 2-(oxolan-3-ylidene)acetate stems from its identity as a Michael acceptor. The electron-withdrawing ester group polarizes the exocyclic double bond, rendering the β-carbon susceptible to nucleophilic attack.[3][4] This reactivity opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactivity and applications of the building block.

Michael Addition Reactions

A variety of nucleophiles can participate in conjugate addition to Ethyl 2-(oxolan-3-ylidene)acetate, leading to the formation of 3-substituted tetrahydrofuran derivatives. This includes soft carbon nucleophiles like enolates, organocuprates, and enamines, as well as heteroatom nucleophiles such as amines and thiols.[3][5][6]

Tandem and Cascade Reactions for Spirocycle Synthesis

One of the most powerful applications of this building block is in tandem or cascade reactions to construct spirocyclic frameworks.[7][8][9] The initial Michael addition creates a new stereocenter and a reactive intermediate that can undergo a subsequent intramolecular cyclization. A prime example is the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry.[10][11][12][13]

Representative Application: Synthesis of a Spiro[tetrahydrofuran-3,3'-oxindole] Derivative

This protocol outlines a potential pathway for the synthesis of a spiro[tetrahydrofuran-3,3'-oxindole] derivative, a core structure found in many biologically active compounds.[14][15][16]

Reaction Scheme:

Synthesis of a spiro[tetrahydrofuran-3,3'-oxindole].

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(oxolan-3-ylidene)acetate | 156.18 | 1.00 g | 0.0064 |

| Isatin | 147.13 | 0.94 g | 0.0064 |

| Sarcosine | 89.09 | 0.57 g | 0.0064 |

| Toluene | - | 50 mL | - |

| Acetic Acid (catalytic) | - | 2-3 drops | - |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isatin (0.94 g, 0.0064 mol), sarcosine (0.57 g, 0.0064 mol), and toluene (50 mL).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-4 hours). This in situ generates the azomethine ylide.

-

Cool the reaction mixture to room temperature.

-

Add Ethyl 2-(oxolan-3-ylidene)acetate (1.00 g, 0.0064 mol) to the reaction mixture.

-

Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired spiro[tetrahydrofuran-3,3'-oxindole] derivative.

1,3-Dipolar Cycloaddition Reactions

The electron-deficient alkene of Ethyl 2-(oxolan-3-ylidene)acetate can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions.[17][18][19][20] This provides a powerful method for the construction of five-membered heterocyclic rings fused to the tetrahydrofuran core, leading to complex polycyclic systems.

Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

Ethyl 2-(oxolan-3-ylidene)acetate is a readily accessible and highly versatile heterocyclic building block with significant potential in drug discovery. Its ability to participate in a wide range of chemical transformations, particularly in the stereoselective synthesis of complex spirocyclic and polycyclic systems, makes it an invaluable tool for medicinal chemists. The protocols and reactivity profiles presented in this guide are intended to serve as a foundation for the exploration and application of this promising scaffold in the development of next-generation therapeutics.

References

- G. S. C. R. S. L. V. K. G. V. M. R. K.

- The strategies for the synthesis of spiro[dihydrofuran-3,3'-oxindole] compounds.

- Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme.

- Green Method To Preparing Oxindole-Fused Spirotetrahydrofuran Scaffolds through Methanesulfonic Acid-Catalyzed Cyclization Reactions of 3-Allyl-3-hydroxy-2-oxindole in W

- Strategies for the enantioselective synthesis of spirooxindoles. Chemical Society Reviews.

- Green Method To Preparing Oxindole-Fused Spirotetrahydrofuran Scaffolds through Methanesulfonic Acid-Catalyzed Cyclization Reactions of 3-Allyl-3-hydroxy-2-oxindole in W

- Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry.

- Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. Beilstein Journal of Organic Chemistry.

- Horner–Wadsworth–Emmons reaction. Wikipedia.

- Horner-Wadsworth-Emmons Reaction. TCI AMERICA.

- The Michael Addition Reaction and Conjug

- Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.

- Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations.

- Asymmetric Conjugate Addition of Alkylzirconium Reagents to α,β-Unsatur

- Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target explor

- Asymmetric Synthesis of Spirooxindole Lactones by Ammonium-Tethered Chiral Organocatalysts catalyzed Michael Addition/Cyclization of 3-Hydroxyoxindoles with α,β-Unsaturated Aldehydes.

- Michael addition reaction. Wikipedia.

- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules.

- Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. PMC.

- 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. chem.libretexts.org.

- 1,3 dipolar cycloaddition Reactions. Slideshare.

- 1,3-dipolar cycloaddition reactions. YouTube.

- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.

- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C

- 1,3-Dipolar cycloaddition reaction/ with examples. YouTube.

- 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts.

- Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advances in Chemical Engineering and Biotechnology.

- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers.

- Recent Advances in Base-Assisted Michael Addition Reactions.

- Cascade Catalysts Based on Colloidal Engineering.

- Diazacyclobutenes as Reactive Intermediates: The Cascade Cyclization of Thiolated Ene-ynes and Azodicarboxylates to Provide Tetrahydroindoles. The Journal of Organic Chemistry.

- A tandem cascade cyclization-electrophilic aromatic substitution: Application in the total synthesis of (+)-angelichalcone. Organic Letters.

- Developing a 1D-TOCSY NMR-Based Dereplication Technique to Facilitate the Isolation of New, Cytotoxic Compounds

- Thiol-Yne click chemistry of acetylene-enabled macrocyclization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 9. Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Green Method To Preparing Oxindole-Fused Spirotetrahydrofuran Scaffolds through Methanesulfonic Acid-Catalyzed Cyclization Reactions of 3-Allyl-3-hydroxy-2-oxindole in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction of α-diazo esters, water, isatins and malononitrile/ethyl cyanoacetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]

- 18. youtube.com [youtube.com]

- 19. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust Protocol for the Selective Catalytic Hydrogenation of Ethyl 2-(oxolan-3-ylidene)acetate

Abstract

This application note provides a detailed and field-proven protocol for the selective catalytic hydrogenation of Ethyl 2-(oxolan-3-ylidene)acetate to synthesize Ethyl 2-(oxolan-3-yl)acetate. The reduction of an exocyclic α,β-unsaturated ester presents a common challenge in organic synthesis: achieving complete saturation of the carbon-carbon double bond without affecting the adjacent ester functional group. This guide details a highly efficient and chemoselective method using palladium on carbon (Pd/C) as a heterogeneous catalyst under mild conditions. We will delve into the mechanistic rationale, step-by-step experimental procedures, safety protocols, reaction monitoring, and data interpretation to ensure reliable and reproducible results critical for pharmaceutical and fine chemical synthesis.

Introduction and Scientific Rationale

Saturated five-membered heterocyclic rings, such as the tetrahydrofuran (oxolane) moiety, are prevalent structural motifs in a vast array of natural products and pharmaceutical agents. The target molecule, Ethyl 2-(oxolan-3-yl)acetate, serves as a valuable building block for more complex molecular architectures. Its synthesis via the hydrogenation of the readily available α,β-unsaturated precursor, Ethyl 2-(oxolan-3-ylidene)acetate, is a direct and atom-economical approach.

Catalytic hydrogenation is a cornerstone of reductive chemistry, favored for its high efficiency, clean conversion, and the generation of water as the only stoichiometric byproduct.[1] The primary challenge in this transformation is one of chemoselectivity. The substrate contains two reducible functionalities: the C=C double bond and the C=O bond of the ester. Palladium on carbon (Pd/C) is the catalyst of choice for this application due to its remarkable ability to catalyze the hydrogenation of alkenes at a much faster rate than that of esters under mild conditions.[2] This selectivity arises from the significant difference in activation energy; the π-system of the alkene readily adsorbs onto the palladium surface, whereas the reduction of the more stable carbonyl group requires significantly higher temperatures and pressures.[2]

This protocol is designed to be a self-validating system, emphasizing safety, reproducibility, and high-yield conversion.

Reaction Mechanism and Stereochemical Considerations

The heterogeneously catalyzed hydrogenation of an alkene on a palladium surface follows the Horiuti-Polanyi mechanism. The key steps are:

-

Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive atomic hydrogen species.

-

Substrate Adsorption: The alkene moiety of Ethyl 2-(oxolan-3-ylidene)acetate adsorbs onto the catalyst surface.

-

Stepwise Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the two carbons of the former double bond. This typically occurs via a syn-addition, where both hydrogen atoms add to the same face of the double bond.[3]

-

Product Desorption: The saturated product, Ethyl 2-(oxolan-3-yl)acetate, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

For an exocyclic double bond as in this substrate, the hydrogen atoms will add from the sterically less hindered face of the molecule, leading to a predictable diastereomeric outcome.

Detailed Experimental Protocol

This procedure is optimized for a ~10 mmol scale and can be adapted accordingly.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Ethyl 2-(oxolan-3-ylidene)acetate | Parr Hydrogenation Apparatus or Two-neck round-bottom flask (RBF) |

| 10% Palladium on Carbon (Pd/C), wet | Magnetic stirrer and stir bar |

| Ethyl Acetate (ACS Grade or higher) | Hydrogen gas cylinder with regulator (or hydrogen-filled balloon) |

| Nitrogen gas (high purity) | Vacuum/Nitrogen manifold (Schlenk line) |

| Celite® 545 or similar filter aid | Büchner funnel and filter flask assembly |

| Rotary evaporator |

Critical Safety Precautions

Hydrogenation reactions carry significant risks if not performed correctly. Adherence to the following safety measures is mandatory:

-

Flammability Hazard: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[4] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[5]

-

Pyrophoric Catalyst: Palladium on carbon is a highly flammable solid, especially after use when it is dry and saturated with hydrogen.[6] It can spontaneously ignite in air. Never allow the used catalyst to dry. It must be kept wet with solvent or water at all times and handled in an inert atmosphere when possible.[6][7]

-

Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen) to remove all oxygen before the introduction of hydrogen.[7]

-

Personal Protective Equipment (PPE): Safety goggles with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.[5]

Step-by-Step Hydrogenation Procedure

-

Catalyst Preparation: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5 mol % Pd relative to substrate). Note: If using a dry catalyst, it must be carefully wetted with a few drops of ethyl acetate under a stream of nitrogen.

-

System Inerting: Attach the flask to a nitrogen/vacuum manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

-

Reagent Addition: While maintaining a positive pressure of nitrogen, add ethyl acetate (40 mL) via cannula or syringe. Begin stirring to create a slurry. Dissolve Ethyl 2-(oxolan-3-ylidene)acetate (10 mmol) in ethyl acetate (10 mL) and add it to the flask via syringe.

-

Hydrogen Introduction:

-

Atmospheric Pressure: Securely attach a balloon filled with hydrogen gas to one neck of the RBF. Evacuate the flask one last time and open the stopcock to the hydrogen balloon.

-

Elevated Pressure (Parr Apparatus): Transfer the reaction mixture to the Parr vessel under an inert atmosphere. Seal the apparatus, perform the nitrogen purge cycles as per the manufacturer's instructions, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).[8]

-

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for ensuring effective mass transfer between the gas, liquid, and solid catalyst phases.

-

Reaction Monitoring: Monitor the reaction progress until the starting material is completely consumed. This can be done by:

-

Thin-Layer Chromatography (TLC): Periodically (e.g., every hour), withdraw a small aliquot under a nitrogen counterflow, filter it through a small plug of silica in a pipette, and spot on a TLC plate against the starting material.

-

Hydrogen Uptake: In a closed system like a Parr apparatus, the consumption of hydrogen will be indicated by a drop in pressure.[8]

-

Modern online techniques like flow NMR or FT-IR can also be employed for real-time monitoring without sampling.[9][10]

-

-

Reaction Quenching and Work-up:

-

Upon completion, carefully purge the reaction vessel with nitrogen (3 cycles) to remove all residual hydrogen.[8]

-

Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with ethyl acetate.

-

Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate (2 x 15 mL) to ensure complete recovery of the product.

-

CRITICAL: Do not allow the filter cake to dry. Immediately after filtration, carefully transfer the Celite®/catalyst mixture into a beaker of water to quench its reactivity.[6]

-

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-(oxolan-3-yl)acetate. The product is often of high purity and may not require further purification.

Visualization of Workflow and Mechanism

Experimental Workflow

Caption: General workflow for catalytic hydrogenation.

Simplified Reaction Mechanism

Caption: Adsorption-reaction-desorption on the catalyst surface.

Expected Results and Data Analysis

The hydrogenation should proceed cleanly to completion, typically within 2-6 hours, depending on the pressure and catalyst activity.

| Parameter | Typical Condition | Expected Outcome |

| Catalyst Loading | 5 mol % Pd (10% Pd/C) | Efficient conversion |

| Solvent | Ethyl Acetate or Ethanol | High solubility for substrate and product |

| Pressure | 1 atm (balloon) - 50 psi | Higher pressure increases reaction rate |

| Temperature | Room Temperature (20-25 °C) | Excellent chemoselectivity (C=C vs C=O) |

| Time | 2-6 hours | >98% Conversion |

| Yield | >95% (isolated) | High purity product |

¹H NMR Analysis: The most definitive method for confirming reaction completion is the analysis of the ¹H NMR spectrum. The key diagnostic signals for the starting material, the vinylic proton of the exocyclic double bond, will disappear completely. Concurrently, new signals corresponding to the protons at the newly formed stereocenter and the adjacent CH₂ group in the saturated product will appear in the aliphatic region of the spectrum.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Stalled or Incomplete Reaction | 1. Catalyst deactivation (poisoning).2. Insufficient hydrogen supply.3. Poor stirring/mass transfer. | 1. Use fresh, high-quality catalyst. Ensure starting materials and solvent are pure.2. Check hydrogen source and connections. For balloon reactions, use a fresh balloon.3. Increase the stirring rate. Ensure the stir bar is not stuck. |

| Reduction of Ester Group | 1. Reaction temperature too high.2. Excessive hydrogen pressure.3. Incorrect catalyst (e.g., Raney Nickel). | 1. Maintain the reaction at room temperature.2. Use lower pressure (1-4 bar is sufficient).3. Confirm the use of a selective catalyst like Pd/C.[2] |

| Low Isolated Yield | 1. Product loss during filtration.2. Incomplete reaction.3. Volatility of the product. | 1. Thoroughly wash the filter cake with fresh solvent.2. Confirm full conversion by TLC or NMR before work-up.3. Use care during solvent removal on the rotary evaporator. |

Conclusion

This application note outlines a robust, safe, and highly selective protocol for the catalytic hydrogenation of Ethyl 2-(oxolan-3-ylidene)acetate using palladium on carbon. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can reliably synthesize the desired saturated product in high yield and purity. This method avoids harsh reducing agents and offers an environmentally benign pathway, making it highly suitable for applications in drug discovery, process development, and academic research.

References

- Vertex AI Search. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Accessed February 16, 2026.

- Vertex AI Search. Hydrogenation Reaction Safety In The Chemical Industry. Accessed February 16, 2026.

- Schmalz, H.-G., and Reissig, H.-U. (2019). Catalytic Hydrogenation. In Organic Synthesis. RSC Publishing.

-

The Sarpong Group, University of California, Berkeley. Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]

-

van der Zwan, J., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(20), 12957-12963. [Link]

-

Nanalysis Corp. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM. [Link]

-

University of Pittsburgh, Environmental Health and Safety. (2012). Safety Guidelines for Hydrogenation Reactions. [Link]

- Mori, A., et al. (2006). A Mild and Chemoselective Hydrogenation and Hydrogenolysis of Aromatic Carbonyls and Halides, Benzyl Esters, and N-Cbz Protective Groups by Pd/C Using Diphenylsulfide as a Catalyst Poison. Organic Letters, 8(15), 3279–3281.

- Vertex AI Search.

- Vertex AI Search. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - NIH. Accessed February 16, 2026.

- Vertex AI Search. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing). Accessed February 16, 2026.

-

LibreTexts. (2022). 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Chemistry LibreTexts. [Link]

- Bartók, M., et al. (2002). Selective hydrogenation of exocyclic α,β-unsaturated ketones: Part I. Hydrogenations over palladium.

- Fox, M. A., & Whitesell, J. K. (1997). Organic Chemistry. Jones and Bartlett Publishers.

Sources

- 1. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Alkene Reactivity [www2.chemistry.msu.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. sarponggroup.com [sarponggroup.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 8. njhjchem.com [njhjchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Conjugate Addition Reactions Using Ethyl 2-(oxolan-3-ylidene)acetate as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, continues to be a pivotal reaction in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic selection of the Michael acceptor is paramount to the success and efficiency of this transformation. This document provides a comprehensive guide to the use of Ethyl 2-(oxolan-3-ylidene)acetate, a versatile α,β-unsaturated ester, as a Michael acceptor in conjugate addition reactions. The oxolane (tetrahydrofuran) moiety is a prevalent structural motif in numerous biologically active compounds and approved drugs, offering advantages in terms of physicochemical properties such as solubility and metabolic stability. The incorporation of this scaffold via a conjugate addition strategy opens avenues for the synthesis of novel chemical entities with potential therapeutic applications.

This guide will detail the synthesis of Ethyl 2-(oxolan-3-ylidene)acetate and provide robust protocols for its application in conjugate addition reactions with common nucleophiles. The underlying principles of the reaction mechanisms will be discussed to provide a deeper understanding of the experimental choices.

Synthesis of the Michael Acceptor: Ethyl 2-(oxolan-3-ylidene)acetate

The synthesis of Ethyl 2-(oxolan-3-ylidene)acetate is most effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide, derived from triethyl phosphonoacetate, with a ketone, in this case, tetrahydrofuran-3-one. The HWE reaction is renowned for its high efficiency and stereoselectivity, typically favoring the formation of the (E)-alkene, which is the desired isomer for subsequent conjugate addition reactions.[1]

dot

Caption: Synthesis of Ethyl 2-(oxolan-3-ylidene)acetate.

Protocol 1: Synthesis of Ethyl 2-(oxolan-3-ylidene)acetate

Materials:

-

Tetrahydrofuran-3-one

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Ylide Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly hazy solution.

-

Olefination: Cool the ylide solution back to 0 °C. Add a solution of tetrahydrofuran-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and partition with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-(oxolan-3-ylidene)acetate as a colorless oil.

Conjugate Addition Reactions with Ethyl 2-(oxolan-3-ylidene)acetate

Ethyl 2-(oxolan-3-ylidene)acetate serves as an excellent Michael acceptor for a variety of nucleophiles. The electron-withdrawing ester group polarizes the exocyclic double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This section provides detailed protocols for the conjugate addition of two common classes of nucleophiles: amines (aza-Michael addition) and thiols (thia-Michael addition).

dot

Caption: General Mechanism of Conjugate Addition.

Protocol 2: Aza-Michael Addition of Amines

The addition of primary and secondary amines to α,β-unsaturated esters is a facile method for the synthesis of β-amino esters, which are valuable precursors for β-amino acids and other nitrogen-containing compounds. These reactions can often be performed under neat conditions or in a protic solvent.

Materials:

-

Ethyl 2-(oxolan-3-ylidene)acetate

-

Amine (e.g., benzylamine, morpholine)

-

Methanol or Ethanol (optional, as solvent)

Procedure:

-

To a vial or round-bottom flask, add Ethyl 2-(oxolan-3-ylidene)acetate (1.0 eq).

-

Add the amine (1.0 - 1.2 eq).

-

If desired, add a solvent such as methanol or ethanol to facilitate mixing.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours. Monitor the progress by TLC.

-

Upon completion, remove the solvent (if used) and any excess amine under reduced pressure.

-

The crude product can often be of sufficient purity for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Protocol 3: Thia-Michael Addition of Thiols

The conjugate addition of thiols is a highly efficient reaction, often proceeding rapidly under mild, catalyst-free conditions.[2] The resulting β-thioethers are important building blocks in medicinal chemistry.

Materials:

-

Ethyl 2-(oxolan-3-ylidene)acetate

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2-(oxolan-3-ylidene)acetate (1.0 eq) in a suitable solvent like DCM or THF.

-

Add the thiol (1.0 - 1.1 eq) to the solution.

-

For less reactive thiols, a catalytic amount of a weak base such as triethylamine (0.1 eq) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within minutes to a few hours. Monitor by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Illustrative Data

The following table presents representative data for the conjugate addition of various nucleophiles to Ethyl 2-(oxolan-3-ylidene)acetate, based on analogous reactions with similar Michael acceptors. Please note that these are illustrative examples, and actual results may vary. Optimization of reaction conditions is recommended for each specific substrate.

| Entry | Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Benzylamine | Methanol | None | 12 | 92 |

| 2 | Morpholine | Neat | None | 8 | 95 |

| 3 | Thiophenol | DCM | None | 1 | 98 |

| 4 | Benzyl mercaptan | DCM | Triethylamine | 2 | 96 |

| 5 | Diethyl malonate | Ethanol | Sodium ethoxide | 6 | 85 |

Applications in Drug Discovery

The oxolane ring system is a key structural feature in a number of FDA-approved drugs and clinical candidates. Its presence can favorably influence a molecule's pharmacokinetic profile by improving aqueous solubility, reducing lipophilicity, and providing a metabolically stable scaffold. The conjugate addition products derived from Ethyl 2-(oxolan-3-ylidene)acetate are versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neuroscience. The introduced nucleophile can be further functionalized, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 2-(oxolan-3-ylidene)acetate is a valuable and readily accessible Michael acceptor for the synthesis of 3-substituted oxolane derivatives. The Horner-Wadsworth-Emmons reaction provides an efficient route to its synthesis. The subsequent conjugate addition reactions with a range of nucleophiles, particularly amines and thiols, proceed under mild conditions to afford the desired products in high yields. These protocols offer a robust platform for the incorporation of the pharmacologically relevant oxolane moiety into novel chemical entities, thereby facilitating drug discovery and development efforts.

References

-

Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958 , 91 (1), 61-63. [Link]

-

Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961 , 83 (7), 1733-1738. [Link]

-

Still, W. C.; Gennari, C. Tetrahedron Letters1983 , 24 (41), 4405-4408. [Link]

-

Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989 , 89 (4), 863-927. [Link]

-

Nair, D. P.; Podgórski, M.; Chatani, S.; Gong, T.; Xi, W.; Fenoli, C. R.; Bowman, C. N. Chemical Materials2014 , 26 (1), 724–744. [Link]

-

Lowe, J. T.; Lee, S.; Lee, J. W. Accounts of Chemical Research2016 , 49 (3), 487-497. [Link]

-

Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Angewandte Chemie International Edition2010 , 49 (48), 9052-9094. [Link]

-

Khatik, G. L.; Kumar, R.; Chakraborti, A. K. Organic Letters2006 , 8 (11), 2433–2436. [Link]

-

Wikipedia contributors. Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Lumen Learning. Organic Chemistry II - Conjugate addition. [Link]

Sources

Hydrolysis conditions for converting Ethyl 2-(oxolan-3-ylidene)acetate to acid

An Application Guide to the Hydrolysis of Ethyl 2-(oxolan-3-ylidene)acetate

Abstract

This comprehensive application note provides a detailed guide for the chemical hydrolysis of Ethyl 2-(oxolan-3-ylidene)acetate to its corresponding carboxylic acid, 2-(oxolan-3-ylidene)acetic acid. This conversion is a critical step in synthetic pathways where the carboxylic acid moiety is required for further functionalization, such as in the development of pharmaceutical intermediates. We present an in-depth analysis of various hydrolysis methodologies, including robust base-catalyzed saponification, equilibrium-driven acid catalysis, and mild enzymatic approaches. This document furnishes researchers, chemists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies to ensure efficient and high-yield synthesis.

Introduction and Strategic Overview

Ethyl 2-(oxolan-3-ylidene)acetate is an α,β-unsaturated ester featuring an exocyclic double bond adjacent to a tetrahydrofuran (THF) ring. The conversion of this ester to 2-(oxolan-3-ylidene)acetic acid is a foundational transformation in organic synthesis. The choice of hydrolysis method is paramount and depends on the substrate's stability and the desired process efficiency.

The primary challenge in this hydrolysis lies in achieving complete conversion while preserving the integrity of the α,β-unsaturated system and the oxolane ring. Potential side reactions, such as double bond isomerization or Michael addition, must be carefully managed. This guide focuses on three core strategies:

-

Base-Catalyzed Hydrolysis (Saponification): The most common and generally irreversible method, offering high yields and straightforward execution.[1][2]

-

Acid-Catalyzed Hydrolysis: A reversible process, useful in specific contexts but often requiring forcing conditions to drive the reaction to completion.[3][4]

-

Enzymatic Hydrolysis: A highly selective and mild approach, ideal for substrates with sensitive functional groups.

Below is the chemical transformation discussed in this guide:

Figure 1: General reaction scheme for the hydrolysis of Ethyl 2-(oxolan-3-ylidene)acetate to 2-(oxolan-3-ylidene)acetic acid.

Mechanistic Principles: The "Why" Behind the Protocols

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting.

Base-Catalyzed Saponification: An Irreversible Pathway

Saponification is a two-stage process initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, a rapid and essentially irreversible acid-base reaction occurs: the newly formed carboxylic acid is deprotonated by the strong base (hydroxide or ethoxide) to yield a carboxylate salt.[1] This final deprotonation step renders the overall reaction irreversible, driving it to completion. An acidic workup is required in a separate step to protonate the carboxylate and isolate the desired carboxylic acid.[1]

Caption: Logical workflow of the saponification process.

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.[4] The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, water, then attacks the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the ethoxy group is protonated to form a good leaving group (ethanol), which is subsequently eliminated. The process is governed by equilibrium; therefore, a large excess of water is necessary to shift the equilibrium towards the formation of the carboxylic acid and alcohol products.[5]

Comparative Analysis of Hydrolysis Conditions

The selection of an appropriate hydrolysis method is critical for success. The following table summarizes the key parameters and considerations for each approach.

| Method | Typical Reagents | Solvent System | Temp. (°C) | Pros | Cons & Potential Side Reactions |

| Base-Catalyzed (Saponification) | LiOH, NaOH, KOH (1.1-2.0 eq.) | THF/H₂O, MeOH/H₂O, EtOH/H₂O[5][6] | 0 - 60 | Irreversible, high yield, generally faster kinetics.[1] | Potential for Michael addition or isomerization under harsh conditions (high temp/conc. base). |

| Acid-Catalyzed | HCl, H₂SO₄ (catalytic to stoichiometric) | H₂O, Dioxane/H₂O, Acetic Acid/H₂O | 50 - 100 (Reflux) | Tolerant of some base-sensitive groups. | Reversible equilibrium requires excess water[5]; harsher conditions may degrade the oxolane ring. |

| Enzymatic | Lipase (e.g., P. fluorescens, Novozym 435) | Phosphate Buffer (pH ~7), often with a co-solvent (e.g., acetone)[7] | 20 - 45 | Extremely mild, high selectivity, avoids harsh pH.[7] | Slower reaction times, cost of enzyme, requires optimization of buffer and co-solvent. |

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle strong acids and bases with extreme care.

Protocol 1: High-Yield Saponification using Lithium Hydroxide

This is the recommended starting protocol due to its reliability and high yield. Lithium hydroxide is often preferred as it can lead to cleaner reactions than sodium or potassium hydroxide.

Materials:

-

Ethyl 2-(oxolan-3-ylidene)acetate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

Hydrochloric Acid (HCl), 2 M solution

-

Ethyl Acetate (EtOAc), reagent grade

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(oxolan-3-ylidene)acetate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.5 M.

-

Base Addition: In a separate container, dissolve lithium hydroxide monohydrate (1.5 eq.) in water and add this solution dropwise to the stirring ester solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30-50% ethyl acetate in hexanes. The starting ester will have a higher Rf value than the product carboxylate salt (which often stays at the baseline). The reaction is typically complete within 2-6 hours.

-

Work-up - Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water. Cool the flask in an ice bath and slowly acidify the solution to a pH of 2-3 by adding 2 M HCl dropwise with vigorous stirring. A precipitate of the carboxylic acid may form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(oxolan-3-ylidene)acetic acid.

-

Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography if necessary.

Caption: Step-by-step experimental workflow for saponification.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative for substrates that may be unstable under strongly basic conditions.

Materials:

-

Ethyl 2-(oxolan-3-ylidene)acetate

-

Sulfuric Acid (H₂SO₄), concentrated

-

1,4-Dioxane

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine Ethyl 2-(oxolan-3-ylidene)acetate (1.0 eq.), water, and dioxane (e.g., 1:1 v/v ratio). Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).

-

Heating: Heat the mixture to reflux (approx. 90-100°C) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC. Due to the reversible nature of the reaction, it may require prolonged heating (12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify as described in Protocol 1.

Protocol 3: Mild Enzymatic Hydrolysis

This method offers unparalleled mildness for highly sensitive substrates.

Materials:

-

Ethyl 2-(oxolan-3-ylidene)acetate

-

Amano Lipase from Pseudomonas fluorescens (or similar lipase)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.0)

-

Acetone (optional co-solvent to aid solubility)[7]

-

Hydrochloric Acid (HCl), 1 M solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a flask, dissolve Ethyl 2-(oxolan-3-ylidene)acetate in phosphate buffer. If solubility is low, a small amount of acetone (e.g., 10-20% v/v) can be added.[7]

-

Enzyme Addition: Add the lipase (typically 10-20% by weight relative to the ester).

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C) for 24-72 hours.

-

Monitoring and Work-up: Monitor by TLC. Once complete, filter off the enzyme. Acidify the filtrate to pH 2-3 with 1 M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate and purify as described in the previous protocols.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base/acid; a short reaction time; low temperature. | Increase equivalents of base (to 2.0 eq.), prolong reaction time, or gently heat the reaction (for saponification). For acid catalysis, ensure sufficient reflux time. |

| Low Yield | Incomplete extraction due to product remaining as carboxylate salt; product volatility; decomposition. | Ensure pH is sufficiently acidic (pH 2-3) before extraction. Use a less volatile extraction solvent if needed. Use milder conditions (lower temp or enzymatic method). |

| Presence of Side Products | Isomerization or degradation of the starting material or product. | Use milder conditions. For saponification, run the reaction at 0°C or room temperature. Consider switching to the enzymatic protocol for maximum selectivity. |

| Difficulty in Purification | Emulsion during workup; product co-elutes with impurities. | Add brine to the separatory funnel to break emulsions. Optimize the solvent system for chromatography. Consider recrystallization as an alternative purification method. |

References

-

Landgrebe, J. A. (1965). Kinetics and Mechanism of Acid-Catalyzed Enol Ester Hydrolysis. The Journal of Organic Chemistry. Available at: [Link]

-

Al-Zoubi, R. M., & Marion, O. (2018). Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link][4]

-

University of Calgary. (n.d.). Hydrolysis of Esters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link][5]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link][1]

-

LibreTexts Chemistry. (2023). Saponification. Available at: [Link][2]

-

ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? Available at: [Link][6]

-

Organic Syntheses. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. Available at: [Link][7]

-

Various Authors. (n.d.). General Principles of Hydrolysis Reactions. Available from various academic sources.[3][8]

-

Various Authors. (n.d.). Enzymatic synthesis in aqueous media. Available from various academic sources.[9]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. esisresearch.org [esisresearch.org]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. web.viu.ca [web.viu.ca]

- 9. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cyclopropanation of Ethyl 2-(oxolan-3-ylidene)acetate

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged structural motif in modern medicinal chemistry and drug development.[1] Its unique stereoelectronic properties—high s-character of its C-C bonds and a rigid, three-dimensional structure—allow it to serve as a versatile bioisostere for gem-dimethyl groups or unsaturated functionalities. Incorporating a cyclopropane ring can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1]

Ethyl 2-(oxolan-3-ylidene)acetate (CAS 922500-91-2) is an attractive starting material for introducing this valuable moiety.[2][3] As an α,β-unsaturated ester, its exocyclic double bond is activated towards nucleophilic addition, making it an ideal substrate for several cyclopropanation strategies. The presence of the oxolane (tetrahydrofuran) ring offers a scaffold that can be further functionalized, providing a rapid pathway to complex molecules with potential therapeutic applications.

This guide provides a detailed exploration of robust and field-proven techniques for the cyclopropanation of Ethyl 2-(oxolan-3-ylidene)acetate, with a focus on the underlying chemical principles, detailed step-by-step protocols, and comparative analysis to aid researchers in selecting the optimal method for their specific synthetic goals.

Method 1: The Corey-Chaykovsky Reaction: A Robust and Selective Approach